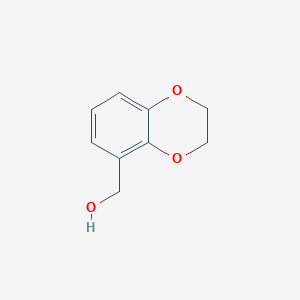

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol

Vue d'ensemble

Description

“2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” is a chemical compound with the molecular formula C9H10O3 . It’s primarily used for research and development purposes .

Synthesis Analysis

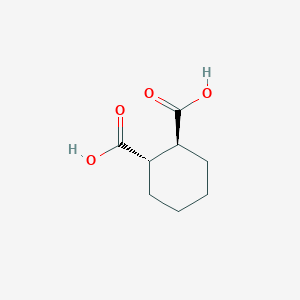

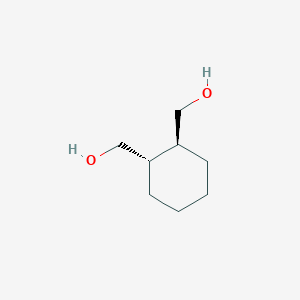

The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs, which are extensively utilized in diverse medicinal substances and bioactive natural compounds, has been achieved using engineered Candida antarctica lipase B . The best results were achieved at 30 °C with 20% n-butanol as a cosolvent .Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass is 166.174 Da and the monoisotopic mass is 166.062988 Da .Physical And Chemical Properties Analysis

The molecular formula of “2,3-Dihydro-1,4-benzodioxin-5-ylmethanol” is C9H10O3 . The molecular weight is 166.17 .Applications De Recherche Scientifique

Biomolecule-Ligand Complex Study

This compound is used in the study of biomolecule:ligand complexes, which is crucial for understanding molecular interactions and designing drugs that can target specific proteins within the body .

Structure-Based Drug Design

The Automated Topology Builder (ATB) and Repository utilize this compound for structure-based drug design, aiding in the refinement of x-ray crystal complexes .

Synthesis of Chiral Benzodioxane Derivatives

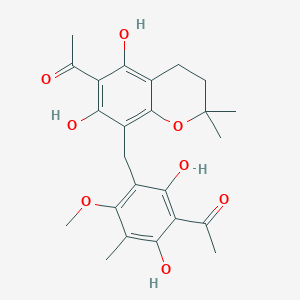

Chiral motifs of 2,3-dihydro-1,4-benzodioxane derived from this compound are extensively utilized in medicinal substances and bioactive natural compounds, exhibiting significant biological activities .

Therapeutic Agents Production

Notable examples of therapeutic agents produced using this compound include prosympal, dibozane, piperoxan, and doxazosin, which are used in various treatments .

Inhibitors of 5-Lipoxygenase

The core structure has been developed for the synthesis of inhibitors of 5-lipoxygenase, making these derivatives useful for the treatment of inflammatory diseases such as asthma and arthritis .

Research & Development

It is also used for research and development purposes in scientific studies to explore new applications and understand its properties better .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATIARBIFSKYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379872 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxin-5-ylmethanol | |

CAS RN |

274910-19-9 | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

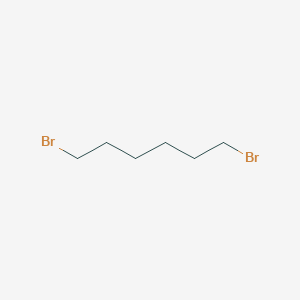

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

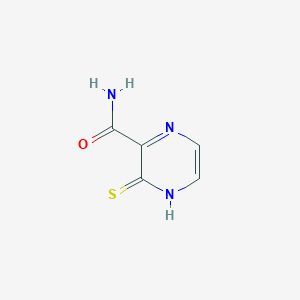

Q1: What is the significance of the interaction between 2,3-dihydro-1,4-benzodioxin-5-ylmethanol and HIV-1 integrase?

A: HIV-1 integrase is an essential enzyme for the replication cycle of the human immunodeficiency virus (HIV). This enzyme enables the integration of viral DNA into the host cell's genome, a crucial step for viral persistence. [] Compounds that can bind to and inhibit HIV-1 integrase are therefore of significant interest as potential antiretroviral therapies. The research paper you provided describes the structural analysis of 2,3-dihydro-1,4-benzodioxin-5-ylmethanol complexed with the core domain of HIV-1 IN. This structural information provides valuable insights into the binding mode of the compound and its potential mechanism of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)